molecular formula C13H10ClNO3 B6415714 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% CAS No. 1262010-55-8

2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95%

Cat. No. B6415714
CAS RN: 1262010-55-8
M. Wt: 263.67 g/mol
InChI Key: CPMYRYHOFTYLSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% (2C5MCP-5HP) is an organic compound that is widely used in the synthesis of various compounds and materials. It is a versatile reagent that can be used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition, 2C5MCP-5HP can be used in a variety of scientific research applications, including biochemical and physiological studies.

Scientific Research Applications

2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is widely used in scientific research applications. It is used to study the biochemical and physiological effects of various compounds and materials. It is also used to identify the mechanism of action of various compounds and materials. In addition, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is used to study the pharmacokinetics and pharmacodynamics of various compounds and materials.

Mechanism of Action

2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is a versatile reagent that can be used to synthesize a variety of compounds and materials. The mechanism of action of 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is not yet fully understood. However, it is known that 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% acts as a catalyst in the synthesis of various compounds and materials. It is also known that 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% can act as a proton donor, which can lead to the formation of various compounds and materials.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has been shown to inhibit the activity of enzymes involved in the synthesis of various compounds, such as lipids and proteins. Furthermore, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has been shown to modulate the activity of various receptors, such as the G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has a variety of advantages for lab experiments. It is a highly efficient reagent for the synthesis of various compounds and materials. In addition, it has a high degree of selectivity for the synthesis of various compounds and materials. Furthermore, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is highly soluble in a variety of solvents, making it easy to use in a variety of laboratory experiments. However, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% has a few limitations. It is a highly reactive reagent, which can lead to the formation of unwanted byproducts. In addition, 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is sensitive to heat, which can lead to the degradation of the desired product.

Future Directions

There are a variety of potential future directions for 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95%. One potential direction is the development of new synthesis methods for the synthesis of various compounds and materials. In addition, there is potential for the development of new compounds and materials that can be synthesized using 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95%. Furthermore, there is potential for the development of new methods for the identification and characterization of compounds and materials synthesized using 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95%. Finally, there is potential for the development of new applications for 2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95%, such as the development of new pharmaceuticals, agrochemicals, and materials.

Synthesis Methods

2-(2-Chloro-5-methoxycarbonylphenyl)-5-hydroxypyridine, 95% is synthesized through a multi-step reaction. The process begins with the reaction between 2-chloro-5-methoxycarbonylphenylhydrazine and 2-hydroxy-5-methylpyridine in aqueous base. This is followed by the addition of sodium methoxide and heating to form the desired product. The reaction is highly efficient and yields a high percentage of the desired product.

properties

IUPAC Name

methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)8-2-4-11(14)10(6-8)12-5-3-9(16)7-15-12/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMYRYHOFTYLSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692764
Record name Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate

CAS RN

1262010-55-8
Record name Methyl 4-chloro-3-(5-hydroxypyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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